molecular formula C7H7Cl2N B2651957 2-Chloro-5-ethenylpyridine;hydrochloride CAS No. 2580235-07-8

2-Chloro-5-ethenylpyridine;hydrochloride

Cat. No.: B2651957
CAS No.: 2580235-07-8
M. Wt: 176.04
InChI Key: SVMPDDUAZXMMOY-UHFFFAOYSA-N
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Description

2-Chloro-5-ethenylpyridine;hydrochloride is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and an ethenyl group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

2-Chloro-5-ethenylpyridine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Safety and Hazards

The compound is classified as dangerous with hazard statements H227, H301, H317, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P272, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P333+P313, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These codes correspond to specific safety measures that should be taken when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethenylpyridine;hydrochloride typically involves the chlorination of 5-ethenylpyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 5-Ethenylpyridine

    Chlorinating Agent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction yields 2-Chloro-5-ethenylpyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethenylpyridine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Addition Reactions: Electrophiles (e.g., HCl, Br2), solvents (e.g., dichloromethane), and room temperature.

    Oxidation Reactions: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane), and room temperature.

Major Products

    Substitution: 2-Amino-5-ethenylpyridine, 2-Thio-5-ethenylpyridine

    Addition: 2-Chloro-5-(2-chloroethyl)pyridine

    Oxidation: 2-Chloro-5-ethenylpyridine epoxide

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethenylpyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethenyl group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Lacks the ethenyl group, making it less reactive in certain addition reactions.

    5-Ethenylpyridine: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    2-Bromo-5-ethenylpyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and binding properties.

Uniqueness

2-Chloro-5-ethenylpyridine;hydrochloride is unique due to the presence of both the chlorine atom and the ethenyl group, which confer distinct reactivity and binding characteristics. This dual functionality makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-chloro-5-ethenylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMPDDUAZXMMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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